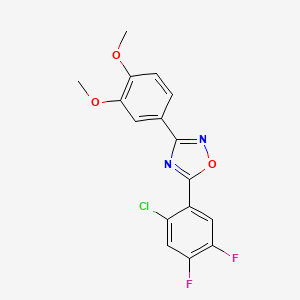
5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
作用機序
The mechanism of action of 5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. It also disrupts the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity in vitro and in vivo. It has also been reported to have low binding affinity for human serum albumin, indicating that it may have good bioavailability. However, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound.
実験室実験の利点と制限
One of the main advantages of 5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is its potent anticancer and antifungal activity. It also exhibits low toxicity, making it a promising candidate for further development as a therapeutic agent. However, the limitations of this compound include its limited solubility in water and its high cost of synthesis.
将来の方向性
The potential applications of 5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in scientific research are vast. Some of the future directions for this compound include:
1. Development of more efficient synthesis methods to reduce the cost of production.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound to determine its potential for clinical use.
3. Exploration of the potential applications of this compound in materials science, such as in the development of new polymers.
4. Investigation of the potential of this compound as an insecticide or herbicide in agriculture.
5. Development of new derivatives of this compound to improve solubility and bioavailability.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its potent anticancer and antifungal activity, low toxicity, and unique chemical structure make it an attractive candidate for further development. However, further studies are needed to determine its pharmacokinetics and pharmacodynamics, as well as to explore its potential applications in materials science and agriculture.
合成法
The synthesis of 5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 2-chloro-4,5-difluoroaniline with 3,4-dimethoxybenzaldehyde in the presence of a catalyst and a solvent. The reaction proceeds via a condensation reaction, followed by cyclization to form the oxadiazole ring. This method has been optimized to yield high purity and yield of the compound.
科学的研究の応用
The unique chemical structure of 5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole makes it a promising candidate for various applications in scientific research. One of the most significant applications is in medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown potential as an antifungal agent, with activity against Candida albicans.
特性
IUPAC Name |
5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N2O3/c1-22-13-4-3-8(5-14(13)23-2)15-20-16(24-21-15)9-6-11(18)12(19)7-10(9)17/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTXSDPHLICPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3Cl)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5437702.png)
![3-methyl-N-[2,2,2-trifluoro-1-(2-pyridin-3-ylpiperidin-1-yl)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5437708.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5437715.png)
![N-(3-methoxyphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5437724.png)
![ethyl (5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5437730.png)
![2-[(4-chlorobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5437738.png)
![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5437746.png)
![1-(4-bromophenyl)-3-[(3-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5437753.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5437756.png)
![1-[3-(2-chlorophenyl)propanoyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5437759.png)
![N'-[1-(4-nitro-2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5437765.png)

![2-(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5437774.png)
